![molecular formula C16H14ClN3O B2356605 (2-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1903255-65-1](/img/structure/B2356605.png)
(2-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
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Description
(2-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a useful research compound. Its molecular formula is C16H14ClN3O and its molecular weight is 299.76. The purity is usually 95%.
The exact mass of the compound (2-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Applications
The compound has been used in the design and synthesis of pyrrolo[2,3-d]pyrimidine-based analogues that inhibit the α-amylase enzyme, which is a potential therapeutic target for treating diabetes . The in vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds with IC 50 values in the 0.252–0.281 mM range .
Anticancer Applications
The compound has shown promising cytotoxic effects against different cancer cell lines . Specifically, it has been found to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Multi-Targeted Kinase Inhibitor
The compound has been identified as a potential multi-targeted kinase inhibitor . It exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM .
Pharmaceutical Applications
The compound is used as a pharmaceutical secondary standard in quality control and method development for qualitative and quantitative analyses .
Synthesis of Betti Bases
The compound has been used in the synthesis of Betti bases, a class of organic compounds .
Antimicrobial and Antifungal Activities
Thiazole derivatives, which can be synthesized from the compound, have been screened for their antifungal and antibacterial activities .
properties
IUPAC Name |
(2-chlorophenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-4-2-1-3-11(13)16(21)20-10-5-6-15(20)12-8-18-9-19-14(12)7-10/h1-4,8-10,15H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGZNAOPBAQCOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone |
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